molecular formula C19H20FNO4S B2528413 4-(4-fluorobenzenesulfonyl)-1-(2-methoxybenzoyl)piperidine CAS No. 1797016-23-9

4-(4-fluorobenzenesulfonyl)-1-(2-methoxybenzoyl)piperidine

Cat. No.: B2528413
CAS No.: 1797016-23-9
M. Wt: 377.43
InChI Key: UXXAJMDQTCKHEG-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzenesulfonyl)-1-(2-methoxybenzoyl)piperidine (CAS 1797016-23-9) is a complex piperidine-based compound of significant interest in pharmaceutical research and development. Its molecular structure incorporates two distinct pharmacophores: a 4-fluorobenzenesulfonyl group and a 2-methoxybenzoyl unit, linked through a central piperidine core. The fluorinated aryl sulfonyl moiety is known to enhance metabolic stability and improve binding affinity to specific protein targets, such as enzymes or receptors . The central piperidine ring acts as a rigid spacer, promoting an optimal spatial orientation for interaction with active sites . This structural profile suggests potential application as a key intermediate in developing high-selectivity active compounds, particularly in fields like neurology and oncology . Furthermore, related piperidine compounds have been investigated as potent inhibitors of enzymes like malonyl-CoA decarboxylase, a target relevant for researching cardiovascular diseases, diabetes, and obesity . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4S/c1-25-18-5-3-2-4-17(18)19(22)21-12-10-16(11-13-21)26(23,24)15-8-6-14(20)7-9-15/h2-9,16H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXAJMDQTCKHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzenesulfonyl)-1-(2-methoxybenzoyl)piperidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the fluorobenzene group: This step involves the sulfonylation of the piperidine ring with 4-fluorobenzenesulfonyl chloride under basic conditions.

    Attachment of the methoxybenzoyl group: The final step includes the acylation of the piperidine ring with 2-methoxybenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzenesulfonyl)-1-(2-methoxybenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonyl)-1-(2-methoxybenzoyl)piperidine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their functional group variations:

Compound Name Substituents on Piperidine Ring Molecular Weight Key Properties/Applications Reference
4-(4-Fluorobenzenesulfonyl)-1-(2-methoxybenzoyl)piperidine 4-(4-FBSO₂), 1-(2-MeO-Bz) ~409.4 g/mol* Hypothesized H3 antagonism/imaging N/A
1-(4-Methoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine 1-(4-MeO-BSO₂), 4-oxadiazole 429.5 g/mol Not specified; oxadiazole enhances stability
4-(4-Fluorobenzoyl)piperidine hydrochloride 4-(4-FBz), 1-H (protonated) ~265.7 g/mol Intermediate in drug synthesis
1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine 1-(4-Cl-BSO₂), 4-thiophene-oxadiazole 409.9 g/mol Potential antimicrobial activity
L-371,257 (Oxytocin receptor antagonist) 1-(2-MeO-Bz), 4-benzoxazinone ~523.6 g/mol High affinity for oxytocin receptors

*Calculated based on formula C₁₉H₁₉FNO₅S.

Key Observations :

  • Sulfonyl vs. Benzoyl Groups : Sulfonyl groups (e.g., 4-fluorobenzenesulfonyl) enhance metabolic stability compared to benzoyl groups, as seen in analogs like 4-(4-fluorobenzoyl)piperidine .
  • Methoxy Substitution : The 2-methoxybenzoyl group in the target compound and L-371,257 suggests improved blood-brain barrier penetration, critical for neurological applications.
  • Oxadiazole Moieties : Compounds with oxadiazole rings (e.g., ) exhibit higher thermal and enzymatic stability, making them favorable for oral bioavailability.

Pharmacological and Binding Profiles

Sigma-1 Receptor Affinity
  • IPAB (125I-labeled (2-piperidinylaminoethyl)4-iodobenzamide): Demonstrates high sigma-1 receptor affinity (Ki = 6.0 nM) and is used for melanoma imaging .
  • Target Compound : The 4-fluorobenzenesulfonyl group may mimic the sigma-1-targeting iodobenzamide scaffold in IPAB, though fluorine’s smaller size could reduce binding affinity compared to iodine.
Histamine H3 Antagonism
  • 4-(4-(Heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine derivatives: Exhibit nanomolar potency as H3 antagonists for Alzheimer’s treatment .
Metabolic Pathways
  • Fentanyl Analogs: Piperidine derivatives with N-propionylanilino substituents undergo extensive hepatic metabolism via N-dealkylation and hydroxylation . The target compound’s sulfonyl group likely reduces CYP450-mediated degradation compared to fentanyl-like structures.

Biological Activity

4-(4-Fluorobenzenesulfonyl)-1-(2-methoxybenzoyl)piperidine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial efficacy, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C19H20FNO4S
  • Molecular Weight : 377.43 g/mol
  • CAS Number : 1797016-23-9

The compound features a piperidine core substituted with a fluorobenzenesulfonyl group and a methoxybenzoyl moiety, which may influence its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives. For instance, similar compounds have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA). The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.016 μg/mL to 64 μg/mL, indicating potent activity against Gram-negative bacteria .

CompoundTarget BacteriaMIC (μg/mL)
CiprofloxacinCRPA64
This compoundMRSATBD
7-[4-(benzenesulfonyl)carbopiperazin-1-yl] derivativesB. subtilis1–4

The presence of the fluorobenzenesulfonyl group may enhance the compound's ability to penetrate bacterial cell walls, thereby improving its antimicrobial efficacy.

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of tyrosinase, an enzyme involved in melanin synthesis. Tyrosinase inhibitors are sought after for their applications in treating hyperpigmentation and melanoma. While specific IC50 values for this compound are not available, related piperidine derivatives have shown promising results with IC50 values as low as 7.56 μM for more active analogs .

Case Studies

  • Antimicrobial Efficacy Study : A comparative study was conducted on various piperidine derivatives, including those with sulfonyl and benzoyl substitutions. Results indicated that compounds with enhanced lipophilicity exhibited better penetration into microbial membranes, leading to improved bactericidal effects against resistant strains .
  • Tyrosinase Inhibition : A series of structural modifications were made to piperidine derivatives to assess their inhibitory effects on tyrosinase. The most effective inhibitors demonstrated mixed-type inhibition mechanisms, suggesting that further optimization of the substituents could yield even more potent compounds .

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